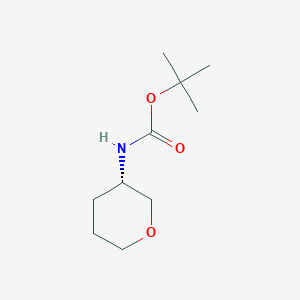
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a cyclopropane ring, an acetyl group, and a benzyloxycarbonyl-protected amine
Vorbereitungsmethoden
The synthesis of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the acetyl and methoxyphenoxy groups. The final step involves the protection of the amine group with a benzyloxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amine group.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate include:
Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate: This compound has a similar structure but with an ethyl ester group instead of the benzyloxycarbonyl-protected amine.
1-[(4-methoxyphenoxy)acetyl]-2-methylindoline: This compound shares the methoxyphenoxy group but has a different core structure.
The uniqueness of this compound lies in its combination of functional groups and the presence of the cyclopropane ring, which imparts specific reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
benzyl N-[1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)17-8-9-18(19(12-17)25-2)27-14-21(10-11-21)22-20(24)26-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
AZYZEIAPFXEOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2(CC2)NC(=O)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3,4-dihydro-5-methylpyrimido[1,6-a]indol-1(2H)-one](/img/structure/B8321953.png)
![4-[2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B8321964.png)
